2-Chloro-N-[4-(3,4-difluorophenyl)pyrimidin-2-yl]acetamide
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Description
“2-Chloro-N-[4-(3,4-difluorophenyl)pyrimidin-2-yl]acetamide” is a chemical compound with the molecular formula C12H8ClF2N3O . It is a solid substance with a molecular weight of 283.66.
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
Again, while specific chemical reactions involving “this compound” are not available, similar compounds have been involved in reactions such as the Diels–Alder reaction .Physical and Chemical Properties Analysis
“this compound” is a solid substance with a molecular weight of 283.66. Its density is 1.444g/cm3 , and it has a melting point of 110-112ºC .Safety and Hazards
Future Directions
While specific future directions for “2-Chloro-N-[4-(3,4-difluorophenyl)pyrimidin-2-yl]acetamide” are not available, research into similar compounds continues to be an active area of study. For instance, new molecules featuring similar scaffolds are being designed and synthesized as potential CDK2 targeting compounds .
Properties
IUPAC Name |
2-chloro-N-[4-(3,4-difluorophenyl)pyrimidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2N3O/c13-6-11(19)18-12-16-4-3-10(17-12)7-1-2-8(14)9(15)5-7/h1-5H,6H2,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKJOPKKVNEDEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NC=C2)NC(=O)CCl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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